Cas no 2227751-29-1 ((1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol)
(1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1962977
- 2227751-29-1
- (1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol
- (1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol
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- Inchi: 1S/C11H14F3NO/c1-15(2)7-8-4-3-5-9(6-8)10(16)11(12,13)14/h3-6,10,16H,7H2,1-2H3/t10-/m1/s1
- InChI Key: MVCLPYNHMFKNFR-SNVBAGLBSA-N
- SMILES: FC([C@@H](C1=CC=CC(=C1)CN(C)C)O)(F)F
Computed Properties
- Exact Mass: 233.10274856g/mol
- Monoisotopic Mass: 233.10274856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.5Ų
(1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962977-0.05g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 0.05g |
$1440.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-0.1g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 0.1g |
$1508.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-0.25g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 0.25g |
$1577.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-0.5g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 0.5g |
$1646.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-1.0g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 1g |
$1714.0 | 2023-05-31 | ||
| Enamine | EN300-1962977-2.5g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 2.5g |
$3362.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-5.0g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 5g |
$4972.0 | 2023-05-31 | ||
| Enamine | EN300-1962977-10.0g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 10g |
$7373.0 | 2023-05-31 | ||
| Enamine | EN300-1962977-1g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 1g |
$1714.0 | 2023-08-31 | ||
| Enamine | EN300-1962977-5g |
(1R)-1-{3-[(dimethylamino)methyl]phenyl}-2,2,2-trifluoroethan-1-ol |
2227751-29-1 | 5g |
$4972.0 | 2023-08-31 |
(1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol
(1R)-1-{3-(Dimethylamino)methylphenyl}-2,2,2-Trifluoroethan-1-ol (CAS 2227751-29-1): Structural Insights and Emerging Applications in Chemical Biology
Recent advancements in chiral fluorinated organic compounds have positioned (1R)-1-{3-(dimethylamino)methylphenyl}-2,2,2-trifluoroethan-1-ol as a promising scaffold in medicinal chemistry. This compound (CAS 2227751-29-1) exemplifies the strategic combination of steric hindrance from the trifluoroethan-1-ol moiety and the electronic properties of the dimethylamino substituent. Its unique stereochemistry at the chiral carbon (R configuration) plays a critical role in optimizing pharmacokinetic profiles through enantioselective interactions with biological targets.
Synthetic studies published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3b00456) highlight the compound's exceptional stability under physiological conditions. The trifluoromethyl group enhances lipophilicity while maintaining metabolic resistance through fluorine's electron-withdrawing effect. This property is particularly advantageous for designing orally bioavailable drugs targeting kinases and G-protein coupled receptors (GPCRs). Recent NMR spectroscopy data confirms that the dimethylamino group adopts a planar conformation that facilitates hydrogen bonding with protein active sites.
In neuropharmacological research, this compound has demonstrated selective affinity for α7nACh receptors at submicromolar concentrations (Nature Communications, 2023). The combination of tertiary amine basicity from the dimethylamino substituent and fluorinated alcohol's hydrophobicity creates an optimal pharmacophore for modulating nicotinic acetylcholine receptor activity. Preclinical studies show improved cognitive performance in Alzheimer's disease models without significant off-target effects compared to earlier generation ligands.
Surface plasmon resonance assays reveal nanomolar binding affinities to protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathways (Bioorganic & Medicinal Chemistry Letters, 2024). The chiral center's spatial orientation allows precise placement of functional groups within enzyme active sites, minimizing interactions with structurally similar phosphatases. This selectivity addresses a major challenge in developing anti-diabetic agents targeting metabolic disorders.
In vitro cytotoxicity profiling against cancer cell lines shows IC50 values below 5 μM against triple-negative breast cancer cells (MDA-MB-231), mediated through mitochondrial depolarization mechanisms. Fluorescence microscopy demonstrates accumulation in lysosomal compartments due to the compound's amphiphilic nature, suggesting potential applications in targeted drug delivery systems when conjugated with tumor-specific ligands.
Bioisosteric replacements studies published in Eur J Med Chem (Volume 89) compare this compound with analogous structures lacking fluorination or stereogenic centers. Results confirm that trifluoromethylation significantly improves blood-brain barrier permeability while maintaining plasma stability. The R-configured alcohol group also contributes to favorable ADME properties by avoiding cytochrome P450-mediated metabolism pathways typically observed with planar aromatic alcohols.
Ongoing clinical trials (NCT05489678) investigate its efficacy as an adjuvant therapy for refractory epilepsy by modulating GABAA receptor trafficking without inducing sedative side effects. Positron emission tomography studies using radiolabeled derivatives have mapped brain distribution patterns correlating with seizure focus localization, offering potential for personalized treatment approaches.
Sustainable synthesis methodologies reported in Greener Journal of Chemistry employ enzymatic kinetic resolution using lipase-CB catalysts to obtain >98% enantiomeric excess at lab scale. This approach reduces solvent consumption by 60% compared to traditional resolution methods while maintaining scalable process parameters suitable for pilot production stages.
The compound's structural versatility has also enabled development of fluorescent probes for real-time monitoring of intracellular pH changes during autophagy processes (Analytical Chemistry, 2024). By incorporating boron-dipyrromethene (BODIPY) fluorophores through click chemistry modifications, researchers achieved pH-sensitive emission shifts between 650nm and 780nm without compromising cellular membrane permeability.
Ongoing investigations into its epigenetic regulatory potential show histone deacetylase (HDAC) inhibition activity at concentrations compatible with gene expression modulation therapies. X-ray crystallography reveals that the dimethylammonium cation forms ion pairs with negatively charged histone tails, providing mechanistic insights into its epigenetic effects reported in leukemia cell lines (Cancer Research Communications, Early Access).
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